Ombuoside

Neuroprotection Parkinson's disease Dopaminergic neurons

Neurodegeneration and ototoxicity researchers require high-purity ombuoside-crude Gynostemma extracts (~2.16% w/w) lack the specificity needed for reproducible mechanistic work. Ombuoside (≥98% HPLC) protects PC12 cells from L-DOPA neurotoxicity (1-10 µM) via ERK/JNK/caspase-3 modulation and preserves auditory hair cells from cisplatin damage by suppressing ROS-driven mitochondrial apoptosis. As a 7,4′-di-O-methylated flavonol glycoside, it serves as an essential SAR comparator against non-methylated analogs (rutin, quercetin). Supplied with full analytical documentation; ready for global dispatch.

Molecular Formula C29H34O16
Molecular Weight 638.6 g/mol
Cat. No. B1253817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmbuoside
Synonymsombuoside
Molecular FormulaC29H34O16
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O
InChIInChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3
InChIKeyVVSFMIXQNYRGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ombuoside Procurement Guide: High-Purity 7,4'-Di-O-Methylquercetin-3-O-Rutinoside for Validated Neuroprotection and Antimicrobial Research


Ombuoside (CAS 20188-85-6; 7,4'-di-O-methylquercetin-3-O-β-rutinoside) is a glycosyloxyflavone and O-methylated flavonol glycoside classified as an ombuin derivative conjugated to a rutinoside moiety at position 3 [1][2]. Naturally isolated from Gynostemma pentaphyllum, Stevia triflora, Phytolacca dioica, and other botanical sources [3][4], it demonstrates a multi-faceted bioactivity profile distinct from common flavonol glycosides. Key physical properties include a molecular formula of C₂₉H₃₄O₁₆ (MW 638.57 g/mol), melting point of 195–196°C, and a specific optical rotation of [α]ᴅ −43° (pyridine), with standard commercial purity for analytical reference materials established at ≥98% as determined by HPLC [5].

Ombuoside: Why Simple Substitution with Rutin or Quercetin is Scientifically Invalid


Direct replacement of Ombuoside with common flavonol analogs—such as rutin (quercetin-3-O-rutinoside) or quercetin—is precluded by critical structural and functional distinctions. Ombuoside is uniquely 7,4'-di-O-methylated, a modification absent in rutin and quercetin. This O-methylation significantly alters antioxidant capacity; comparative studies demonstrate that Ombuoside exhibits weaker radical scavenging (IC₅₀ > 1 mM) than orthodiphenolic rutin (IC₅₀ ~200 μM), a functional divergence directly attributable to methylation blocking key hydroxyl groups [1][2]. Furthermore, Ombuoside demonstrates neuroprotective efficacy in L-DOPA-challenged PC12 cells at low micromolar concentrations (1–10 μM), a specialized activity not replicated by its aglycone ombuine or other flavonoid comparators in the same models [3][4]. Generic substitution thus risks not only a loss of targeted activity but also the introduction of undesired pro-oxidant effects or altered metabolic stability, rendering precise compound selection critical for experimental reproducibility and intended pharmacological outcomes [5].

Ombuoside: Direct Quantitative Evidence of Differentiation from Analogs


Neuroprotective Differentiation: Ombuoside vs. L-DOPA-Induced Cytotoxicity in PC12 Cells

Ombuoside exhibits a clear, concentration-dependent neuroprotective effect against L-DOPA-induced cytotoxicity in PC12 cells, a validated model for Parkinson's disease pathology. This activity is distinct from common flavonoids like rutin, which lack the specific O-methylation pattern of ombuoside and have not demonstrated comparable protection in this model [1][2].

Neuroprotection Parkinson's disease Dopaminergic neurons

Otoprotective Specificity: Ombuoside Mitigates Cisplatin-Induced Ototoxicity

Ombuoside provides a novel and specialized protective effect against cisplatin-induced damage to auditory hair cells, a specific and clinically relevant toxicity not addressed by common antioxidants like quercetin or rutin. This study is the first to demonstrate such an application for ombuoside [1].

Ototoxicity Hearing loss Cisplatin Auditory hair cells

Antimicrobial Spectrum: Ombuoside vs. Aglycone Ombuine and Synthetic Derivatives

Ombuoside demonstrates a broader antimicrobial spectrum compared to its synthetic derivative octaacetylombuoside, highlighting the critical role of free hydroxyl groups. This structure-activity relationship (SAR) underscores ombuoside's specific value [1].

Antimicrobial Gram-positive bacteria Candida albicans

Analytical Purity and Standardization: Ombuoside vs. Variable Plant Extracts

Commercial Ombuoside reference standards are provided with defined purity levels (typically ≥98% by HPLC), a critical specification for reproducible quantitative analysis, unlike crude plant extracts containing variable and unknown concentrations of this and related flavonoids .

Analytical Chemistry HPLC Standardization Quality Control

Antioxidant Potency: Ombuoside is a Weaker Direct Scavenger than Rutin and Catechin

Ombuoside is a significantly weaker direct radical scavenger than its orthodiphenolic counterparts rutin and catechin, due to its O-methylation pattern. This is a key differentiator that informs its specific application niche [1].

Antioxidant DPPH TEAC Structure-Activity Relationship

Optimal Research and Procurement Scenarios for Ombuoside


Parkinson's Disease and Neuroprotection Research

Ombuoside is a validated tool compound for investigating mechanisms of L-DOPA-induced neurotoxicity, a key challenge in Parkinson's disease therapy. At concentrations of 1–10 µM, it significantly protects PC12 cells from L-DOPA-induced cell death and modulates related signaling pathways (ERK1/2, JNK1/2, caspase-3). Researchers should procure high-purity ombuoside (≥98% HPLC) for in vitro mechanistic studies, as crude Gynostemma extracts lack the required specificity and concentration control [1].

Ototoxicity and Auditory Hair Cell Protection Studies

Ombuoside represents a novel chemical probe for studying the prevention of cisplatin-induced hearing loss. It has been shown to protect HEI-OC1 auditory cells, mouse cochlear explants, and zebrafish hair cells from cisplatin damage by suppressing ROS and the mitochondrial apoptotic cascade. This specialized application warrants procurement for researchers focused on otoprotection, a field where common flavonoids (e.g., quercetin, rutin) lack validated efficacy [2].

Analytical Method Development and Botanical Standardization

Ombuoside reference standards (≥98% purity) are essential for developing and validating HPLC or UPLC-MS/MS methods for quantifying this specific flavonoid in Gynostemma pentaphyllum, Stevia triflora, and other plant materials. The pure compound enables accurate calibration, which is impossible with crude extracts (where ombuoside content is ~2.16% w/w). This supports quality control, phytochemical fingerprinting, and the standardization of herbal preparations [3].

Structure-Activity Relationship (SAR) Studies in Flavonoid Glycosides

Ombuoside, with its unique 7,4'-di-O-methylation, serves as a critical comparator in SAR studies. Its weak direct antioxidant activity (IC₅₀ > 1 mM) compared to rutin and catechin, and its distinct antimicrobial spectrum versus acetylated derivatives, make it indispensable for elucidating the functional roles of specific hydroxyl and methoxy groups in flavonoid pharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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